Prosidol [WHO-DD]
Description
Structure
3D Structure of Parent
Properties
CAS No. |
135201-15-9 |
|---|---|
Molecular Formula |
C18H28ClNO3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2;/h5-9H,3-4,10-15H2,1-2H3;1H |
InChI Key |
KSOANHSFDGXDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthetic Chemistry and Structural Modifications of Prosidol
Retrosynthetic Analysis and Key Intermediate Identification in Prosidol Synthesis
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For Prosidol, this analysis reveals a convergent synthetic strategy.
The primary disconnection points in the retrosynthesis of Prosidol, [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate, are:
Ester Bond Disconnection: The propionyloxy group can be disconnected via a functional group interconversion (FGI), leading back to a tertiary alcohol. This is a standard disconnection for esters. amazonaws.com
Carbon-Aryl Bond Disconnection: The bond between the C-4 position of the piperidine (B6355638) ring and the phenyl group can be broken. This suggests a nucleophilic addition of a phenyl organometallic reagent to a ketone.
Piperidine Ring Disconnections: The C-N bonds within the piperidine ring can be disconnected, pointing towards a cyclization strategy. A common approach for such structures is the Dieckmann condensation of a diester. nsc.ru
This analysis identifies a crucial intermediate: 1-(2-ethoxyethyl)-4-oxopiperidine , referred to as Prosidol Ketone . nsc.ru This ketone serves as the central building block upon which the phenyl group and the propionyloxy functionality are installed. The synthesis of Prosidol Ketone itself begins from simpler, acyclic precursors.
Retrosynthetic Pathway for Prosidol
Detailed Synthetic Methodologies for Prosidol
The central piperidine ring of Prosidol is constructed using a classic cyclization strategy. dtic.mil The key reaction is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.
The synthesis begins with the hydrogenation of vinyl ether of monoethanolamine (VEMEA) to yield ethoxyethylamine. nsc.ru This amine then undergoes a double Michael addition with two equivalents of methyl methacrylate (B99206) to form a diester intermediate. This diester is not typically isolated but is subjected to Dieckmann cyclization conditions. The presence of a base, such as sodium methylate in toluene, facilitates the intramolecular condensation to form the six-membered piperidine ring. Subsequent hydrolysis and decarboxylation of the resulting 3-carbomethoxy-substituted piperidone-4 yields the pivotal intermediate, 1-(2-ethoxyethyl)-4-oxopiperidine, or Prosidol Ketone. nsc.ru
Table 1: Key Steps in Piperidine Core Formation
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Vinyl ether of monoethanolamine (VEMEA) | H₂, Ni-Re catalyst | Ethoxyethylamine |
| 2 | Ethoxyethylamine, Methyl methacrylate (2 eq.) | - | Diester Intermediate |
| 3 | Diester Intermediate | Sodium methylate, Toluene | 3-carbomethoxy-substituted piperidone-4 |
| 4 | 3-carbomethoxy-substituted piperidone-4 | H₂O, Heat (Hydrolysis & Decarboxylation) | 1-(2-ethoxyethyl)-4-oxopiperidine (Prosidol Ketone) |
With the Prosidol Ketone in hand, the next critical step is the introduction of the phenyl group at the C-4 position. This is achieved through a nucleophilic addition reaction, specifically a Grignard-type reaction.
Prosidol Ketone is treated with phenyl lithium in a suitable aprotic solvent like diethyl ether, under an inert argon atmosphere. nsc.ru The highly nucleophilic phenyl anion attacks the electrophilic carbonyl carbon of the ketone, forming a lithium alcoholate intermediate. This intermediate is then hydrolyzed, typically through a careful aqueous workup, to afford the tertiary alcohol, 1-(2-ethoxyethyl)-4-phenyl-4-piperidinol. nsc.ru This reaction creates the quaternary carbon center characteristic of Prosidol and its parent compound, pethidine. wikipedia.orgchemeurope.com
The final transformation in the synthesis of Prosidol is the acylation of the tertiary hydroxyl group. This esterification step converts the alcohol into the propionyloxy ester, which is crucial for its biological activity.
The acylation is carried out by treating the 1-(2-ethoxyethyl)-4-phenyl-4-piperidinol with an acylating agent. A mixture of propionic anhydride (B1165640) and propionyl chloride is used to ensure the reaction goes to completion. nsc.ru This reaction yields 1-(2-ethoxyethyl)-4-phenyl-4-propioniloxypiperidine. The final product is often converted to its hydrochloride salt to improve stability and solubility.
Catalysis plays a key role in the initial stages of Prosidol synthesis. The hydrogenation of VEMEA to ethoxyethylamine is explicitly mentioned to be conducted over a Nickel-Rhenium (Ni-Re) catalyst. nsc.ru This highlights the use of heterogeneous catalysis for efficient reduction reactions.
While the core cyclization and functionalization steps in the published Prosidol synthesis rely on stoichiometric reagents (sodium methylate, phenyl lithium), modern synthetic chemistry offers various catalytic alternatives for these transformations. nsc.rumdpi.com For instance, the formation of piperidine rings can be achieved through various transition metal-catalyzed reactions, such as reductive amination or intramolecular hydroamination. nih.govorganic-chemistry.org Similarly, catalytic methods for acylation are well-developed. The use of transition metal catalysts, particularly palladium, is common in the synthesis of complex heterocyclic molecules and could potentially be applied to optimize or create novel routes to Prosidol and its derivatives. nih.govmdpi.com
Research on Prosidol Analogues and Derivatives
Prosidol itself is an analogue of prodine and was developed during research into the related drug pethidine. wikipedia.orgchemeurope.com Research into analogues and derivatives aims to explore structure-activity relationships, potentially leading to compounds with improved properties.
One area of research involves modification of the tertiary amine of the piperidine ring. Such amines are susceptible to oxidation, and the synthesis of N-oxide derivatives has been proposed. N-oxides are often explored as potential prodrugs, which can be metabolically converted back to the active tertiary amine in the body.
General strategies for creating analogues of piperidine-based compounds often involve:
Modification of the N-substituent: Altering the 1-(2-ethoxyethyl) group could influence the compound's pharmacokinetic properties.
Substitution on the Phenyl Ring: Introducing substituents onto the phenyl ring can modulate receptor binding affinity and selectivity.
Alteration of the Acyl Group: Changing the propionyl group to other acyl moieties is a common strategy in this class of compounds to fine-tune activity.
Design Principles for Prosidol Analogues
The design of Prosidol analogues is guided by established principles of medicinal chemistry, primarily focusing on the modification of its core structure. Prosidol, being an analogue of prodine, serves as a template for further development. chemeurope.com The primary design strategies revolve around altering specific substituents on the piperidine ring to investigate their impact on receptor binding and activity. Key areas of modification include:
N-1 Position: The 1-(2-ethoxyethyl) group on the piperidine nitrogen is a critical determinant of the molecule's properties. Designing analogues with different N-substituents allows for the exploration of how changes in size, length, and polarity affect the molecule's interaction with opioid receptors.
C-4 Position: This position holds both a phenyl group and a propionyloxy group. Analogues are designed by introducing various substituents onto the phenyl ring to modulate potency, receptor selectivity, and metabolic stability. Altering the ester group (propionyloxy) is another strategy to fine-tune the compound's characteristics.
Conformational Restriction: General principles in drug design, such as creating conformationally restricted analogues, can be applied to Prosidol to enhance its binding affinity and selectivity for specific opioid receptor subtypes. nih.gov
Synthetic Pathways to Novel Prosidol Analogues
The synthesis of novel Prosidol analogues leverages the established pathway for Prosidol itself, introducing variations at key steps. The original synthesis of Prosidol involves several stages, starting from the vinyl ether of monoethanolamine (VEMEA). nsc.ru
A common synthetic route can be summarized as follows:
Intermediate Formation: The core intermediate, 1-(2-ethoxyethyl)-4-oxopiperidine (Prosidol Ketone), is synthesized. This process begins with the hydrogenation of VEMEA to yield ethoxyethylamine. This is followed by the addition of methyl methacrylate and a subsequent Dieckmann cyclization, hydrolysis, and decarboxylation to form the piperidone ring. nsc.ru
Introduction of the Phenyl Group: The Prosidol Ketone is treated with an organometallic reagent, such as phenyl lithium, to introduce the phenyl group at the C-4 position, forming a tertiary alcohol intermediate (phenylpiperidole). nsc.ru
Acylation: The final step is the acylation of the hydroxyl group. This is typically achieved using propionic anhydride and propionyl chloride to yield Prosidol. nsc.ru
To create novel analogues, this pathway can be systematically altered:
To generate derivatives with different C-4 aryl groups, alternative Grignard or organolithium reagents (e.g., substituted phenylmagnesium bromides) can be used in place of phenyl lithium.
To vary the ester moiety, different acylating agents (e.g., acetic anhydride, butyryl chloride) can be employed in the final step.
To synthesize analogues with different N-substituents, the initial synthesis would start with a different primary amine instead of ethoxyethylamine.
Structure-Activity Relationship (SAR) Investigations of Prosidol and its Derivatives in Preclinical Models
Key Structural Components and Their Role in Activity
| Structural Component | General Role in Activity |
|---|---|
| Piperidine Ring | This core scaffold is a fundamental feature for many potent analgesics and provides the basic framework for orienting the other functional groups. |
| C-4 Phenyl Group | Essential for interaction with the opioid receptor. Introduction of substituents on this ring can significantly alter potency and receptor selectivity. |
| C-4 Propionyloxy Group | The ester linkage and the size of the alkyl group influence the compound's activity. This group is crucial for the agonistic properties of the molecule. |
| N-1 (2-ethoxyethyl) Group | The substituent on the piperidine nitrogen is a key determinant of the molecule's properties, including its affinity for the receptor and its pharmacokinetic profile. |
SAR studies indicate that even minor modifications can lead to significant changes in pharmacological activity. For instance, increasing the chain length of the alkyl group at the N-position in related opioid series can switch the compound's activity from agonistic to antagonistic. youtube.com Similarly, substitutions on the phenyl ring can modulate binding affinity and efficacy.
Chemical Reactivity and Transformation Studies of Prosidol (e.g., Oxidation, Reduction, Substitution)
Prosidol's structure contains several reactive sites that are targets for chemical transformation studies. These investigations are crucial for understanding its metabolic fate and for creating prodrugs or new derivatives.
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation. This reaction, often carried out using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), leads to the formation of N-oxide derivatives. These N-oxides are often studied as potential prodrugs, which may be converted back to the active parent compound within the body.
Substitution: The phenyl group at the C-4 position is a prime site for electrophilic aromatic substitution reactions. Introducing substituents such as halogens, nitro groups, or alkyl groups onto this ring can generate a library of derivatives with potentially altered pharmacological profiles. These modifications can influence potency, selectivity, and metabolic stability.
Hydrolysis: The ester linkage at the C-4 position is susceptible to hydrolysis, which would yield the corresponding tertiary alcohol. This transformation is a key consideration in its metabolic pathway.
Supramolecular Chemistry of Prosidol
The study of non-covalent interactions involving Prosidol falls under the realm of supramolecular chemistry. This field offers methods to modify the physicochemical properties of a drug without altering its covalent structure.
Formation of Host-Guest Inclusion Complexes (e.g., with Cyclodextrins)
Research has demonstrated that Prosidol can form host-guest inclusion complexes with cyclodextrins, particularly β-cyclodextrin (β-CD). researchgate.net Cyclodextrins are macrocyclic oligosaccharides that possess a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity. mdpi.com This structure allows them to encapsulate "guest" molecules like Prosidol, which can lead to improved solubility, stability, and bioavailability. mdpi.comnih.gov The formation of the inclusion complex between Prosidol and β-CD has been achieved in aqueous solutions. researchgate.net
Characterization of Inclusion Complex Stoichiometry and Conformational Changes
The formation and structure of Prosidol's inclusion complexes are characterized using various spectroscopic and analytical techniques. Methods such as Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the formation of the complex and to study the interactions between the host and guest molecules. researchgate.netnih.govsemopenalex.org
Studies on the complex of the Prosidol-base with β-cyclodextrin have provided insights into its structure. researchgate.net Analysis suggests a stoichiometry where the Prosidol molecule is located within a cavity formed by two β-cyclodextrin molecules interacting with each other. researchgate.net
UV-Spectroscopy Data for the Prosidol-base:β-CD Complex at 25 °C The complex formation can be monitored by changes in the UV absorbance of the guest molecule.
| Dilution | Mass (mg) | Absorption at 257.9 nm |
|---|---|---|
| 10 times | 0.089 | 0.029 |
| 15 times | 0.059 | 0.019 |
| 20 times | 0.044 | 0.013 |
| 25 times | 0.036 | 0.009 |
| 30 times | 0.029 | 0.007 |
Data sourced from a study on b-cyclodextrin inclusion complexes. researchgate.net
Proton NMR (¹H-NMR) studies are also critical for characterizing these complexes. By comparing the chemical shifts of the Prosidol protons in its free form versus its complexed form, researchers can determine which parts of the molecule are inserted into the cyclodextrin (B1172386) cavity. researchgate.net These characterization techniques are essential for understanding the conformational changes that occur upon complexation and for optimizing the properties of these supramolecular systems. nih.gov
Molecular and Cellular Pharmacology of Prosidol
Opioid Receptor Interaction and Binding Dynamics
The effects of opioid compounds are initiated by their binding to specific receptors. The primary targets for Prosidol and similar analgesics are the opioid receptors, which are a class of G-protein coupled receptors (GPCRs). mdpi.com There are three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ). nih.gov
Prosidol Binding Affinity and Selectivity at Mu-Opioid Receptors (MOR)
Prosidol is identified as being principally an agonist of the mu-opioid receptors (MOR). medi.ru Agonists are substances that bind to and activate a receptor, eliciting a biological response. The affinity of a ligand for a receptor is a measure of how tightly it binds and is often quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. zenodo.org
While specific binding affinity studies providing a Ki value for Prosidol at the human mu-opioid receptor are not widely available in the public domain, its classification as a mu-opioid agonist indicates that it preferentially binds to and activates this receptor subtype to produce its analgesic effects. For context, the binding affinities of various opioid drugs for the mu-opioid receptor can span a wide range, from sub-nanomolar to micromolar concentrations. zenodo.orgresearchgate.net
Table 1: Illustrative Binding Affinities (Ki) of Various Opioids at the Human Mu-Opioid Receptor This table provides examples of binding affinities for other opioid compounds to illustrate the typical range of values and does not represent data for Prosidol.
| Opioid Compound | Binding Affinity (Ki) in nM |
|---|---|
| Sufentanil | 0.138 |
| Buprenorphine | <1 |
| Morphine | 1-100 |
| Fentanyl | 1-100 |
| Codeine | >100 |
| Tramadol | >100 |
Source: Adapted from studies on opioid receptor binding. zenodo.org
Ligand-Receptor Docking and Energetic Analysis of Prosidol Binding
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nrfhh.commdpi.com This method allows for the analysis of the binding energy and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nrfhh.com
Intracellular Signaling Mechanisms
Upon agonist binding, opioid receptors initiate a cascade of intracellular events that ultimately lead to the observed physiological effects. This process begins with the activation of heterotrimeric G-proteins.
G-Protein Coupling and Activation Pathways (e.g., Gi/o Protein Signaling)
Opioid receptors, including the mu-opioid receptor, are coupled to inhibitory G-proteins, specifically those of the Gi/o family. nih.govnih.gov When an agonist like Prosidol binds to the receptor, it induces a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. scispace.com This leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer. nih.gov
Both the Gα-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins. nih.gov The activation of Gi/o proteins is a hallmark of opioid receptor signaling and is the primary mechanism through which these receptors exert their inhibitory effects on neuronal activity. The potency and efficacy of an agonist in activating G-proteins can be quantified using assays such as the [35S]GTPγS binding assay, which measures the amount of G-protein activation in response to the drug. nih.gov
Table 2: Example of G-Protein Activation by a Mu-Opioid Agonist This table illustrates the type of data obtained from a [35S]GTPγS binding assay and does not represent specific data for Prosidol.
| Agonist | EC50 (nM) for G-protein Activation |
|---|---|
| DAMGO (a standard MOR agonist) | ~10-50 |
Source: Adapted from studies on G-protein activation by opioid agonists. nih.govresearchgate.net
Modulation of Adenylate Cyclase Activity and Cyclic AMP Levels
One of the principal downstream effectors of the activated Gαi/o subunit is the enzyme adenylate cyclase. nih.gov The activated Gαi/o subunit inhibits the activity of adenylate cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov
Cyclic AMP is a ubiquitous second messenger that is involved in the regulation of numerous cellular functions. By inhibiting its production, opioid agonists like Prosidol can modulate the activity of various ion channels and protein kinases, such as protein kinase A (PKA), which in turn affects neuronal excitability and neurotransmitter release. nih.gov The reduction in cAMP levels is a key mechanism underlying the analgesic and other central nervous system effects of mu-opioid receptor agonists. Chronic activation of mu-opioid receptors can lead to a compensatory upregulation of the cAMP signaling pathway, which is thought to contribute to the development of tolerance and dependence. nih.govnih.gov
Regulation of Ion Channels (e.g., Potassium Channels, Calcium Channels)
The interaction of Prosidol with opioid receptors initiates a cascade of intracellular events that includes the modulation of various ion channels, a key mechanism in regulating neuronal excitability. While direct electrophysiological studies specifically investigating Prosidol's effects on individual ion channels are limited in publicly available research, the well-established pharmacology of mu-opioid receptor agonists provides a framework for its expected actions.
Opioids are known to impact both potassium and calcium channels. Presynaptically, the activation of mu-opioid receptors typically leads to the inhibition of voltage-gated calcium channels (VGCCs) . This reduction in calcium influx into the presynaptic terminal is a critical step in diminishing the release of neurotransmitters. Conversely, postsynaptically, mu-opioid receptor agonism generally results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels . The efflux of potassium ions from the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential.
Arrestin Recruitment and Biased Agonism Signaling Pathways
The concept of biased agonism at G-protein coupled receptors (GPCRs), such as the mu-opioid receptor, has emerged as a significant area of research in pharmacology. This phenomenon describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another. For mu-opioid receptors, it is hypothesized that G-protein signaling is primarily responsible for the desired analgesic effects, while the recruitment of β-arrestin is associated with some of the adverse effects, such as respiratory depression and tolerance.
The development of G-protein biased agonists, such as oliceridine, represents a novel strategy to create safer opioid analgesics. However, there is currently a lack of specific research data on the β-arrestin recruitment profile of Prosidol. Investigating whether Prosidol acts as a conventional agonist or exhibits bias towards either the G-protein or β-arrestin pathway would be a crucial future research direction to better understand its complete pharmacological profile.
Neurotransmitter Modulation and Cellular Excitability
The analgesic effects of Prosidol are intrinsically linked to its ability to modulate the release of neurotransmitters and alter the excitability of neurons within the pain pathways.
Pre-synaptic Inhibition of Neurotransmitter Release
Post-synaptic Hyperpolarization Effects
The activation of mu-opioid receptors by Prosidol on post-synaptic neurons is anticipated to induce hyperpolarization . This effect is mediated by the opening of potassium channels, leading to an outflow of potassium ions and a more negative membrane potential. This post-synaptic hyperpolarization increases the threshold for neuronal firing, thereby reducing the propagation of pain signals. Direct electrophysiological evidence detailing the extent and characteristics of Prosidol-induced postsynaptic hyperpolarization in specific neuronal populations is an area requiring further investigation.
Effects on Neuronal Structures and Microcirculation in Preclinical Models
There is a significant gap in the available scientific literature regarding the specific effects of Prosidol on neuronal structures and cerebral microcirculation in preclinical models. Research into the long-term effects of Prosidol on neuronal morphology, plasticity, or potential neuroprotective or neurotoxic effects is not documented in the accessible literature. Similarly, studies investigating the impact of Prosidol on cerebral blood flow, vascular tone, or other aspects of microcirculation have not been reported. These areas represent important avenues for future research to fully characterize the preclinical profile of Prosidol.
Preclinical Pharmacological Investigations of Prosidol
In Vitro Pharmacological Models
In vitro models are fundamental in determining the molecular interactions of a drug candidate with its targets. These assays provide initial insights into the compound's affinity, potency, and functional activity at specific receptors and its potential to modulate enzyme activity.
Receptor Binding Assays (Radiometric, Label-Free)
Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets, such as the mu (µ), delta (δ), and kappa (κ) opioid receptors. painphysicianjournal.commdpi.com These assays quantify the strength of the interaction between the drug and the receptor.
Radiometric Assays: These traditional assays utilize a radiolabeled ligand that has a known high affinity for the receptor of interest. The assay measures the ability of the test compound (e.g., Prosidol) to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity. nih.gov
Label-Free Assays: More modern techniques, such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI), are label-free methods that can also determine binding kinetics (association and dissociation rates) in real-time without the need for radiolabeling.
Table 1: Representative Data for Opioid Receptor Binding Assays (Note: This table is illustrative of typical data and does not represent actual findings for Prosidol, as such data is not publicly available.)
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Morphine | µ-opioid | 1.168 |
| [D-Pen2,D-Pen5]enkephalin (DPDPE) | δ-opioid | 1.5 |
| U-50,488 | κ-opioid | 1.2 |
Cell-Based Functional Assays for Receptor Activation and Signaling Transduction
Functional assays are designed to measure the biological response following the binding of a compound to its receptor. These assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.
G-Protein Activation Assays: Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. mdpi.commdpi.com This can be measured, for example, by quantifying the binding of GTPγS (a non-hydrolyzable analog of GTP) to cell membranes expressing the opioid receptor of interest. nih.gov The potency (EC50) and efficacy (Emax) of the compound in stimulating G-protein activation can thus be determined.
β-Arrestin Recruitment Assays: Agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, but can also initiate their own signaling cascades. nih.govnih.gov Assays measuring β-arrestin recruitment, such as those based on enzyme fragment complementation, can provide insights into the potential for a compound to induce tolerance or other specific cellular effects. nih.govnih.gov
cAMP Accumulation Assays: Mu, delta, and kappa opioid receptors typically couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Assays that measure changes in cAMP levels in response to a compound can therefore be used to assess its functional activity.
Specific data on Prosidol's performance in these cell-based functional assays, including its EC50 and Emax values for G-protein activation, β-arrestin recruitment, or cAMP accumulation at the different opioid receptors, are not available in the public domain.
Table 2: Representative Data for Functional Opioid Receptor Assays (Note: This table is illustrative of typical data and does not represent actual findings for Prosidol, as such data is not publicly available.)
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) |
|---|---|---|---|---|
| DAMGO | GTPγS | µ-opioid | 10 | 100 |
| SNC80 | GTPγS | δ-opioid | 5 | 100 |
| Morphine | β-arrestin | µ-opioid | 50 | 80 |
Enzyme Modulation Studies
These studies investigate the potential of a compound to inhibit or potentiate the activity of various enzymes. For an opioid analgesic, this could include enzymes involved in its metabolism (e.g., cytochrome P450 enzymes) or enzymes involved in the inflammatory process (e.g., cyclooxygenases). Standard enzymatic assays would be used to determine the IC50 or EC50 values of Prosidol against a panel of relevant enzymes.
There is no publicly available information regarding the effects of Prosidol on specific enzyme activities.
In Vivo Animal Model Studies
In vivo studies in animal models are essential for understanding the analgesic effects of a compound in a whole organism and for assessing its impact on the central and peripheral nervous systems.
Animal Models for Investigating Analgesic Mechanisms
Various animal models are used to simulate different types of pain, allowing for the characterization of a compound's analgesic profile.
Nociceptive Pain Models: These models assess the response to a noxious stimulus and are useful for identifying centrally and peripherally acting analgesics.
Hot Plate Test: This test measures the latency of an animal to react (e.g., by licking a paw or jumping) when placed on a heated surface. wikipedia.orgfrontiersin.org An increase in reaction time indicates an analgesic effect.
Tail Flick Test: In this test, a beam of heat is focused on an animal's tail, and the time taken to flick the tail away from the heat source is measured. wikipedia.orgtaylorandfrancis.com A longer latency suggests analgesia.
Formalin Test: This model involves injecting a dilute formalin solution into an animal's paw, which induces a biphasic pain response. iasp-pain.orgnih.govnih.gov The early phase is due to direct nociceptor activation, while the late phase involves an inflammatory component. nih.gov This test can differentiate between analgesics that act on acute versus inflammatory pain. nih.gov
Neuropathic Pain Models: These models mimic the chronic pain state that results from nerve injury.
Chronic Constriction Injury (CCI) Model: This involves loosely ligating the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia. nih.gov
Spinal Nerve Ligation (SNL) Model: In this model, one or more spinal nerves are tightly ligated, also resulting in signs of neuropathic pain. researchgate.netnih.govresearchgate.netmeliordiscovery.com
While these models are standard for preclinical analgesic testing, specific results detailing the efficacy of Prosidol in these nociceptive and neuropathic pain models are not documented in the available scientific literature.
Table 3: Representative Data from In Vivo Analgesic Models (Note: This table is illustrative of typical data and does not represent actual findings for Prosidol, as such data is not publicly available.)
| Model | Test Compound | Outcome Measure | Result |
|---|---|---|---|
| Hot Plate Test | Morphine | Increased reaction latency | Significant increase |
| Tail Flick Test | Morphine | Increased tail flick latency | Significant increase |
| Formalin Test (Late Phase) | Indomethacin | Reduced licking time | Significant reduction |
| CCI Model | Gabapentin | Reversal of mechanical allodynia | Significant reversal |
Assessment of Prosidol's Effects on Central and Peripheral Nervous System Function in Animal Models
Beyond analgesia, it is important to assess the broader effects of an opioid on the nervous system.
Central Nervous System (CNS) Effects: Opioids can induce a range of CNS effects, including sedation, respiratory depression, and changes in motor activity. These effects are typically evaluated through observational studies (e.g., scoring of sedation levels) and automated activity monitoring systems. A study in dogs receiving epidural Prosidol in combination with clonidine (B47849) reported no pathological structural changes in the spinal cord and spinal ganglia. nih.gov Instead, an increase in the activity of nucleic acids and alkaline phosphatase was observed, suggesting an intensification of protein synthesis and active transport in the endothelium of nerve tissue capillaries. nih.gov
Peripheral Nervous System (PNS) Effects: Opioids can also have effects on the peripheral nervous system. nih.gov For instance, they can influence gastrointestinal motility. Specific studies on the peripheral nervous system effects of Prosidol are not described in the available literature.
Comparative Pharmacological Efficacy of Prosidol in Animal Models
The preclinical assessment of Prosidol's analgesic efficacy has been approached using various established animal models of pain. These models are crucial for characterizing the potency, efficacy, and duration of action of novel analgesic compounds. Standard assays for opioid analgesics, such as the "hot-plate" test and the "tail-flick" test, are utilized to evaluate the response to thermal pain stimuli in rodents, typically mice or rats, following the administration of the compound. researchgate.net Additionally, models of chemical-induced pain, such as the formalin test, provide insights into the drug's effectiveness against both acute and tonic pain. researchgate.net
While specific quantitative data from comparative studies are not extensively detailed in publicly available English literature, research on related piperidine (B6355638) derivatives suggests that the analgesic mechanism of compounds structurally similar to Prosidol is evaluated against thermal and chemical irritation models. researchgate.net In one of the few direct comparisons mentioned, the analgesic properties of buccal Prosidol were found to be close to those of tramadol. researchgate.net As a component of total anesthesia, Prosidol was reported to be less potent than fentanyl but demonstrated an efficacy comparable to promedol. researchgate.net
The table below illustrates the types of data typically generated in such comparative studies. Please note that the following data is representative of the experimental approach and not actual reported values for Prosidol due to the limited availability of specific data in the searched literature.
| Animal Model | Pain Stimulus | Endpoint | Representative Comparative Data (Illustrative) |
| Mouse Hot-Plate Test | Thermal (55°C surface) | Latency to paw lick or jump | Increased latency compared to vehicle control; potency relative to morphine would be determined. |
| Rat Tail-Flick Test | Thermal (radiant heat) | Latency to tail withdrawal | Dose-dependent increase in latency; comparison of ED50 values with other opioids. |
| Mouse Formalin Test | Chemical (formalin injection) | Reduction in paw licking time (Phase I & II) | Potential for differential effects on nociceptive and inflammatory pain phases. |
Pharmacokinetic Profile in Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion)
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its preclinical evaluation. For Prosidol, recent in silico studies have provided predictive insights into its pharmacokinetic properties. nih.govresearchgate.net These computational models are essential for forecasting a drug's behavior in a biological system and for designing appropriate dosing regimens.
A 2024 analysis of Prosidol's physicochemical properties indicated that it generally complies with the established criteria for a viable medicinal substance, suggesting favorable distribution parameters. researchgate.net The formation of inclusion complexes with cyclodextrins has also been explored as a method to potentially enhance properties such as bioavailability and solubility. nih.gov
| Pharmacokinetic Parameter | Description | Illustrative Data (Representative for a small molecule opioid) |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Dependent on the route of administration (e.g., oral vs. intravenous). |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Moderate to high, indicating distribution into tissues. |
| Clearance (CL) | The rate at which a drug is removed from the body. | Primarily hepatic clearance is expected for opioids. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Influences dosing frequency. |
| Metabolism | The chemical modification of a drug by the body. | Expected to be metabolized by cytochrome P450 enzymes in the liver. |
| Excretion | The process by which a drug and its metabolites are eliminated from the body. | Primarily renal excretion of metabolites. |
Research on Opioid Tolerance and Dependence Mechanisms in Animal Models
The development of tolerance and physical dependence is a characteristic feature of long-term opioid use. wikipedia.org Preclinical animal models are indispensable for investigating the neurobiological underpinnings of these phenomena. Chronic administration of an opioid agonist to animals, such as rats or mice, typically leads to a diminished analgesic response over time (tolerance). researchgate.net Physical dependence is often assessed by precipitating withdrawal symptoms through the administration of an opioid antagonist like naloxone (B1662785). wikipedia.org
Specific studies detailing the development of tolerance and dependence with Prosidol in animal models are not extensively reported in the available literature. However, it is known that as a mu-opioid receptor agonist, Prosidol's long-term use would be expected to induce neuroadaptive changes in the central nervous system. These changes often involve the adenylyl cyclase/cAMP pathway.
The following table provides an example of how data on opioid tolerance and dependence would be presented based on standard preclinical research methodologies.
| Phenomenon | Animal Model | Methodology | Expected Outcome for a Mu-Opioid Agonist |
| Tolerance | Rat hot-plate test | Repeated administration of Prosidol over several days, followed by measurement of analgesic effect. | A rightward shift in the dose-response curve, indicating that higher doses are needed to produce the same level of analgesia. |
| Physical Dependence | Mouse model | Chronic administration of Prosidol followed by a naloxone challenge. | Observation of withdrawal signs such as jumping, wet-dog shakes, and diarrhea. |
Combination Pharmacotherapy Studies in Animal Models
Isobolographic Analysis for Drug Interaction Assessment
Isobolographic analysis is a rigorous method used in preclinical pharmacology to determine the nature of the interaction between two drugs when administered in combination. This analysis can classify the interaction as synergistic (the effect is greater than the sum of the individual effects), additive (the effect is equal to the sum of the individual effects), or antagonistic (the effect is less than the sum of the individual effects). This is a crucial step in developing combination therapies that could offer enhanced efficacy or a reduction in side effects.
There are no specific studies found in the conducted searches that apply isobolographic analysis to Prosidol in combination with other research compounds.
Synergistic and Antagonistic Effects with Other Research Compounds
The investigation of synergistic and antagonistic effects is a key area of preclinical research aimed at optimizing therapeutic strategies. By combining drugs with different mechanisms of action, it may be possible to achieve a greater analgesic effect at lower doses, potentially reducing the risk of adverse reactions.
While specific data on the synergistic or antagonistic effects of Prosidol with other research compounds in animal models is not available in the reviewed literature, it is a standard area of investigation for new analgesic agents. Such studies would typically involve co-administering Prosidol with another analgesic, such as a non-steroidal anti-inflammatory drug (NSAID) or an adjuvant analgesic, and evaluating the combined effect in a relevant pain model.
The table below provides a hypothetical framework for how such interactions would be studied and reported.
| Combined Compound | Animal Model | Endpoint | Hypothetical Interaction | Potential Rationale |
| An NSAID (e.g., Diclofenac) | Rat model of inflammatory pain | Reduction in paw edema and hyperalgesia | Synergistic | Prosidol targets central opioid receptors, while the NSAID reduces peripheral inflammation and prostaglandin (B15479496) synthesis. |
| A Gabapentinoid (e.g., Gabapentin) | Rat model of neuropathic pain | Reversal of mechanical allodynia | Synergistic | Prosidol acts on opioid pathways, while the gabapentinoid modulates calcium channel function, both of which are involved in neuropathic pain transmission. |
| An NMDA Receptor Antagonist (e.g., Ketamine) | Mouse tail-flick test | Potentiation of analgesia | Synergistic | Ketamine may prevent or reverse opioid-induced hyperalgesia and tolerance, enhancing the analgesic effect of Prosidol. |
Advanced Analytical and Bioanalytical Methodologies for Prosidol Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of Prosidol, providing fundamental insights into its molecular structure, functional groups, and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely utilized.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Prosidol and for characterizing its non-covalent interactions, particularly in host-guest systems. dokumen.pubresearchgate.netresearchgate.net
Detailed ¹H NMR studies have been instrumental in confirming the structure of Prosidol and in providing definitive evidence for the formation of inclusion complexes, for instance with β-cyclodextrin (β-CD). researchgate.netresearchgate.net When Prosidol forms a complex with β-CD, the protons of the Prosidol molecule that are encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) experience a change in their magnetic environment. This results in a distinct upfield shift (a move to a stronger field) of their corresponding signals in the ¹H NMR spectrum. Specifically, proton signals associated with the piperidine (B6355638) ring, the ethoxyethyl substituent, and the phenyl ring of Prosidol show such shifts, confirming their insertion into the β-CD cavity. researchgate.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural detail by revealing correlations between different nuclei, which aids in the complete assignment of proton and carbon signals. researchgate.net In the context of inclusion complexes, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) is particularly valuable as it can identify through-space proximities between the protons of Prosidol (the "guest") and the inner protons of the β-cyclodextrin (the "host"), thereby mapping the geometry of the complex. researchgate.netnih.gov Studies have determined that Prosidol can form complexes with a 1:2 guest-to-host molar ratio, where the Prosidol molecule is situated within a cavity formed by two β-CD molecules. researchgate.net
The table below presents research data on the changes in proton chemical shifts (Δδ) for Prosidol-base upon complexation with β-cyclodextrin, illustrating the shielding effect of the host cavity. researchgate.net
Table 1: Difference between Proton Chemical Shifts (Δδ in ppm) of Prosidol-Base and its Complex with β-CD at 25 °C
| Protons of Prosidol-Base | Chemical Shift δ (ppm) | Chemical Shift of Complex δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| Phenyl Ring | |||
| H-ortho | 7.45 | 7.37 | -0.08 |
| H-meta | 7.32 | 7.27 | -0.05 |
| H-para | 7.22 | 7.18 | -0.04 |
| Piperidine Ring | |||
| H-2ax, 6ax | 2.89 | 2.82 | -0.07 |
| H-2eq, 6eq | 2.50 | 2.45 | -0.05 |
| H-3ax, 5ax | 2.30 | 2.22 | -0.08 |
| H-3eq, 5eq | 1.83 | 1.77 | -0.06 |
| Propionyloxy Group | |||
| -CH₂- | 2.35 | 2.29 | -0.06 |
| -CH₃ | 1.13 | 1.09 | -0.04 |
| Ethoxyethyl Group | |||
| -N-CH₂- | 2.67 | 2.61 | -0.06 |
| -O-CH₂- | 3.49 | 3.43 | -0.06 |
Source: Adapted from ResearchGate data. researchgate.net
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in the Prosidol molecule and for confirming the formation of inclusion complexes in the solid state. researchgate.netsemopenalex.org The IR spectrum of Prosidol displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key functional groups that can be identified include the ester carbonyl group (C=O) from the propionyloxy substituent and various C-H, C-N, and C-O bonds within the piperidine ring and its substituents. When Prosidol is complexed with β-cyclodextrin, the environment around these functional groups is altered, leading to shifts in their vibrational frequencies or changes in band shape and intensity in the IR spectrum of the complex compared to the spectra of the individual components or their simple physical mixture. nih.govacs.org For instance, shifts in the stretching frequency of the C=O group can indicate its interaction with the cyclodextrin host. The suppression or broadening of absorption bands from the guest molecule (Prosidol) is also a typical indicator that it has been encapsulated within the host cavity. researchgate.netnih.gov These spectral changes provide strong evidence for the successful formation of the inclusion complex. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used method for the quantitative determination of Prosidol in various solutions and for studying its binding interactions, such as those with cyclodextrins. researchgate.netnih.gov The phenyl group in the Prosidol structure acts as a chromophore, absorbing UV radiation at a characteristic wavelength. For Prosidol-HCl, the absorption maximum (λmax) is observed at approximately 257.9 nm. researchgate.netresearchgate.net
This property allows for the creation of a calibration curve by plotting absorbance against a series of known concentrations, which can then be used to determine the concentration of Prosidol in unknown samples, a principle that is fundamental to many quantitative analysis and purity assays. nih.govresearchgate.net
Furthermore, UV-Vis spectroscopy is a powerful tool for investigating the formation and stoichiometry of inclusion complexes. When Prosidol is encapsulated by a host molecule like β-cyclodextrin, the change in the polarity of its microenvironment (from the polar aqueous solvent to the non-polar cyclodextrin cavity) often leads to a change in its UV absorption spectrum, such as a shift in λmax or a change in molar absorptivity (hyperchromic or hypochromic effect). nih.gov By systematically monitoring these changes in absorbance as the concentration of the host molecule is varied, one can calculate the association constant (Kₐ) for the complex, which quantifies the strength of the host-guest interaction. nih.govnih.gov
The following table shows data from a UV-spectroscopic analysis of a Prosidol-base complex with β-cyclodextrin, demonstrating the relationship between dilution and absorbance used in such studies. researchgate.net
Table 2: UV-Spectroscopy Data for the Complex of Prosidol-Base with β-CD at 25 °C
| Dilution Factor | Concentration of Prosidol-Base in β-CD (mg) | Absorbance at 257.9 nm |
|---|---|---|
| 10 times | 0.089 | 0.029 |
| 15 times | 0.059 | 0.019 |
| 20 times | 0.044 | 0.013 |
| 25 times | 0.036 | 0.009 |
Source: Adapted from Kemelbekov et al. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating Prosidol from impurities, related substances, or biological matrices, and for its precise quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the primary methods used.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantitative analysis of Prosidol in pharmaceutical formulations and for research purposes. nih.gov The method offers high resolution, sensitivity, and reproducibility.
In a typical reversed-phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. nih.gov Prosidol is separated from other components in the sample based on its differential partitioning between the two phases. A UV detector, set to the absorption maximum of Prosidol (around 220 nm or 257.9 nm), is commonly employed for detection and quantification. researchgate.netnih.govnih.gov The area under the chromatographic peak corresponding to Prosidol is directly proportional to its concentration. This allows for the accurate determination of the drug's content (assay) and for the detection and quantification of any impurities, which is critical for quality control. nih.govresearchgate.net Validated HPLC methods are essential for ensuring the consistency and quality of Prosidol-containing products. nih.gov
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are valuable chromatographic techniques used in the analysis of Prosidol, particularly in research and toxicological screening. nih.gov
Gas Chromatography (GC) is well-suited for the analysis of thermally stable and volatile compounds. Prosidol can be analyzed by GC, often coupled with a flame ionization detector (FID) or a mass-selective detector (mass spectrometer, MS) for enhanced specificity and structural confirmation. nih.govkaznu.kz GC-MS is a powerful combination that provides both the retention time of the compound (for identification) and its mass spectrum (a molecular fingerprint), making it a definitive method for identification in complex matrices. researchgate.netdshs-koeln.de
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and screening of Prosidol. nih.govpanor.ru The separation is performed on a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. opioids.wiki After the plate is developed in a suitable mobile phase, the separated spots can be visualized, for instance, under a UV lamp (at 254 nm), where the phenyl group of Prosidol will absorb light and appear as a dark spot. opioids.wikiepo.org The retention factor (Rf) value can be calculated and compared to a standard for identification. TLC is particularly useful for preliminary purity checks, reaction monitoring, and in forensic toxicological analysis. researchgate.netepo.org
Mass Spectrometry-Based Methods
Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for pharmaceutical research due to its high sensitivity, specificity, and versatility. In the context of Prosidol research, various MS-based methods are employed to gain deep insights into its chemical properties and biological interactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Metabolite Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of volatile and semi-volatile compounds, making it a suitable method for the identification of Prosidol and its metabolites. The process involves the separation of components of a mixture by gas chromatography followed by their detection and identification by mass spectrometry. For the analysis of Prosidol, GC-MS with a mass selective detector has been identified as a key analytical method. nih.gov
Table 1: GC-MS Parameters for Opioid Metabolite Analysis (Illustrative Example)
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-550 amu |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
This table represents typical parameters and would be optimized for the specific analysis of Prosidol and its metabolites.
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for High-Throughput Binding Assays
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal sample preparation. This has made it a powerful tool for high-throughput screening (HTS) in drug discovery. nih.govrsc.orgresearchgate.netacs.orgnih.gov In the context of Prosidol research, DESI-MS offers a rapid and efficient method for conducting opioid receptor binding assays.
The principle of a DESI-MS based binding assay involves the competition between a compound of interest (like Prosidol) and a labeled or known ligand for binding to a specific opioid receptor (e.g., mu-opioid receptor). By quantifying the amount of the known ligand that is displaced by the test compound, the binding affinity of the test compound can be determined. The high-throughput nature of DESI-MS allows for the screening of a large number of compounds or conditions in a very short amount of time, accelerating the process of identifying potent receptor binders. nih.gov
Table 2: Comparison of Traditional vs. DESI-MS Binding Assays
| Feature | Traditional Radioligand Binding Assay | DESI-MS Binding Assay |
| Labeling | Requires radioactive labeling of ligands. | Label-free or uses non-radioactive labeled ligands. |
| Throughput | Lower throughput, often manual or semi-automated. | High-throughput, fully automatable (up to 1 sample/sec). nih.gov |
| Sample Prep | Multi-step, requires separation of bound/unbound ligands. | Minimal, direct analysis from assay plates. nih.gov |
| Detection | Scintillation counting. | Mass spectrometry. |
| Information | Provides binding affinity (Kd). | Provides binding affinity and structural information. |
Application of Analytical Methods in Biological Matrices (for preclinical research)
The analysis of a drug and its metabolites in biological matrices such as plasma, urine, and tissue is a critical component of preclinical research. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is vital for understanding its pharmacokinetic profile.
For Prosidol, the application of analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification in biological matrices during preclinical studies. While specific preclinical pharmacokinetic data for Prosidol is not widely published, the established methodologies for other opioids and pharmaceutical compounds in rat models provide a clear framework for how such studies would be conducted. umich.edunih.govnih.govresearchgate.netnih.gov
A typical preclinical pharmacokinetic study in rats would involve the administration of Prosidol, followed by the collection of blood samples at various time points. The plasma would then be separated and analyzed using a validated LC-MS/MS method to determine the concentration of Prosidol over time. This data is used to calculate key pharmacokinetic parameters.
Table 3: Key Pharmacokinetic Parameters Determined from Plasma Concentration Data (Illustrative)
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | The time it takes for the drug concentration to reduce by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
This table illustrates the standard pharmacokinetic parameters that would be determined in a preclinical study of Prosidol.
The development of a sensitive and robust LC-MS/MS method is the first step in this process. Such a method would be validated for linearity, accuracy, precision, and stability to ensure reliable quantification of Prosidol in complex biological matrices like rat plasma. nih.gov
Computational Chemistry and in Silico Modeling of Prosidol
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
There are no specific molecular docking studies for Prosidol reported in the available scientific literature. This type of analysis would be crucial to predict its binding affinity and orientation within the active sites of opioid receptors, such as the mu-opioid receptor. Such studies typically provide insights into the key amino acid residues involved in the interaction and can help explain the compound's pharmacological activity. In general, molecular docking is a widely used method in drug discovery for predicting how a ligand might bind to a receptor. nih.govfrontiersin.org
Molecular Dynamics Simulations for Conformational Analysis and Interaction Studies
No publications detailing molecular dynamics (MD) simulations specifically for Prosidol could be identified. MD simulations are instrumental in understanding the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of binding, conformational changes, and the role of solvent molecules. frontiersin.org For other opioids, MD simulations have been used to explore interactions with cell membranes and ion channels. nih.govnih.govdrugbank.com
In Silico Prediction of Pharmacological Properties Relevant to Preclinical Studies
There is a lack of specific in silico studies on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Prosidol in the public domain. Such predictive studies are vital in early-stage drug development to forecast a compound's pharmacokinetic and safety profile. rsc.orgnih.govnih.govmdpi.com These computational tools can assess properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for toxicity, thereby guiding further experimental work. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No DFT studies specifically investigating the electronic structure and reactivity of Prosidol are available in the searched literature. DFT is a quantum mechanical method used to calculate various electronic properties of molecules, such as orbital energies, charge distribution, and reactivity indices. nih.gov These calculations can provide a fundamental understanding of a molecule's chemical behavior and are often used to complement experimental findings.
Future Research Directions and Unexplored Avenues
Discovery and Development of Novel Prosidol Analogues with Enhanced Receptor Selectivity or Biased Signaling Profiles
The development of novel analogues of Prosidol with fine-tuned pharmacological properties is a promising area of research. This involves systematic modifications of its chemical structure to enhance selectivity for specific opioid receptor subtypes (μ, δ, κ) or to induce biased signaling, a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another. nih.gov
Structure-activity relationship (SAR) studies on the 4-phenylpiperidine (B165713) scaffold, the core of Prosidol, have shown that modifications at the N-substituent and the 4-position of the piperidine (B6355638) ring can significantly alter a compound's affinity and efficacy at opioid receptors. acs.org For instance, the addition of a 3-methyl group to the piperidine ring of prodine derivatives has been shown to significantly enhance analgesic potency. acs.org
Future research could focus on synthesizing a library of Prosidol analogues with variations in the ethoxyethyl group at the N-1 position and modifications to the phenyl and propionoxy groups at the C-4 position. These novel compounds could then be screened for their binding affinities and functional activities at the different opioid receptors.
A particularly exciting avenue is the exploration of biased agonism. nih.gov It is hypothesized that G protein signaling mediates the analgesic effects of opioids, while β-arrestin signaling is implicated in adverse effects. nih.gov Developing Prosidol analogues that are G protein-biased agonists could potentially lead to safer analgesics with a reduced side-effect profile. nih.gov This would involve functional assays to determine the signaling bias of novel analogues. nih.gov
Table 1: Potential Modifications of the Prosidol Scaffold and their Hypothetical Impact on Receptor Selectivity and Biased Agonism
| Modification Site | Type of Modification | Hypothetical Impact |
| N-ethoxyethyl group | Variation of the alkyl chain length or introduction of cyclic moieties | Altered lipophilicity and potential changes in receptor affinity and selectivity. |
| Phenyl ring at C-4 | Introduction of various substituents (e.g., hydroxyl, methoxy, halogen) | Modulation of receptor binding and potential for enhanced selectivity. technologynetworks.com |
| Propionoxy group at C-4 | Replacement with other ester or amide functionalities | Changes in potency and potential for biased agonism. |
Investigation of Prosidol's Interaction with Non-Opioid Receptor Systems in Preclinical Contexts
The pharmacological effects of opioids are not always confined to the opioid receptor system. There is growing evidence for functional interactions between opioid receptors and other neurotransmitter systems, such as the N-methyl-D-aspartate (NMDA) and sigma (σ) receptor systems. nih.govfrontiersin.org Investigating Prosidol's activity at these non-opioid targets could reveal novel mechanisms of action and potential therapeutic applications.
Preclinical studies have shown that NMDA receptor antagonists can modulate opioid-induced analgesia and tolerance. nih.govnih.gov It would be valuable to investigate whether Prosidol or its analogues interact with the NMDA receptor complex. This could be explored using radioligand binding assays and in vivo models of nociception. nih.gov
Application of Advanced Preclinical Models to Elucidate Complex Neurobiological Effects
To gain a deeper understanding of Prosidol's neurobiological effects, it is crucial to move beyond traditional nociceptive assays and employ more sophisticated preclinical models. These advanced models can provide insights into the compound's effects on the complex interplay of sensory and affective components of pain, as well as its potential impact on neuroinflammation. frontiersin.org
Animal models of neuropathic and inflammatory pain, for instance, can be used to evaluate the efficacy of Prosidol in more clinically relevant pain states. nih.gov Furthermore, models that assess the cognitive and emotional aspects of pain, such as conditioned place preference or aversion, can provide a more comprehensive picture of Prosidol's effects. mdpi.com
Given the increasing recognition of the role of neuroinflammation in chronic pain and neurodegenerative diseases, it would be pertinent to investigate the effects of Prosidol in models of neuroinflammation. technologynetworks.comhofstra.edu This could involve measuring markers of microglial and astroglial activation in response to Prosidol administration in relevant animal models. technologynetworks.com
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Prosidol's Biological Impact in Research Models
Omics technologies, such as proteomics and metabolomics, offer a powerful, unbiased approach to understanding the global biological impact of a compound. plos.orgresearchgate.net Applying these technologies to research models treated with Prosidol could identify novel protein and metabolite biomarkers associated with its action, providing a deeper understanding of its mechanism of action and potential off-target effects.
Proteomic analysis of neuronal cells or brain tissue from animals treated with Prosidol could reveal changes in protein expression and signaling pathways affected by the compound. plos.org This could help to identify novel targets and pathways modulated by Prosidol.
Metabolomic profiling of plasma or brain tissue can provide a snapshot of the metabolic changes induced by Prosidol. mdpi.comnih.gov This could uncover alterations in key metabolic pathways and identify potential biomarkers of drug response or toxicity. nih.gov For example, a study on the novel drug Prostanit used targeted LC-MS/MS to identify affected metabolic pathways. mdpi.com
Table 2: Potential Applications of Omics Technologies in Prosidol Research
| Omics Technology | Application | Potential Insights |
| Proteomics | Analysis of protein expression in neuronal cells or tissues following Prosidol treatment. | Identification of novel protein targets, signaling pathways, and biomarkers of efficacy or toxicity. |
| Metabolomics | Profiling of metabolites in plasma or brain tissue from Prosidol-treated animals. | Understanding of the metabolic impact of Prosidol, identification of biomarkers, and insights into off-target effects. |
Prosidol as a Pharmacological Probe for Fundamental Research into Opioid System Physiology
Due to its unique chemical structure as a prodine analogue, Prosidol has the potential to be a valuable pharmacological tool for fundamental research into the physiology of the opioid system. rsc.orgresearchgate.net By serving as a reference compound, it can help to elucidate the structure-function relationships of opioid receptors and the mechanisms of opioid signaling.
The development of a radiolabeled version of Prosidol would be a significant advancement, enabling its use in receptor binding and autoradiography studies to map the distribution of its binding sites in the brain and peripheral tissues. researchgate.netnih.gov This would provide valuable information on its sites of action.
Furthermore, fluorescently-labeled Prosidol analogues could be synthesized to study opioid receptor trafficking and signaling dynamics in real-time using advanced imaging techniques. researchgate.net Such probes would be instrumental in dissecting the molecular pharmacology of opioid receptors with high spatial and temporal resolution. researchgate.net
Q & A
Q. What are the primary pharmacological properties of Prosidol documented in preclinical studies?
- Methodological Answer : Preclinical data (e.g., F-values in comparative tables) indicate Prosidol’s efficacy in anesthetic (F = 0.752), anticonvulsant (F = 0.721), and skeletal muscle relaxant (F = 0.689) activities. Researchers should validate these properties using in vitro assays (e.g., receptor-binding studies) and in vivo models (e.g., rodent pain thresholds) while controlling for batch-to-batch variability .
Advanced Research Questions
Q. How can researchers design experiments to address contradictions in Prosidol’s spasmolytic vs. skeletal muscle relaxant effects?
- Methodological Answer : Contradictions in mechanistic data (e.g., spasmolytic F = 0.654 vs. skeletal muscle relaxant F = 0.689) require a dual approach:
Comparative Pharmacodynamics : Use isolated tissue preparations (e.g., guinea pig ileum for smooth muscle vs. frog sciatic nerve for skeletal muscle) to isolate target pathways .
Dose-Response Analysis : Apply nonlinear regression models to identify threshold concentrations where effects diverge, ensuring adherence to ethical guidelines for animal studies .
- Framework: Employ PICO (Population: tissue models; Intervention: Prosidol; Comparison: lidocaine; Outcome: EC50 values) to structure hypotheses .
Q. What statistical strategies are optimal for analyzing Prosidol’s interaction with β-cyclodextrin complexes in bioavailability studies?
- Methodological Answer : Use multivariate regression to assess host-guest complex stability constants (e.g., via phase-solubility diagrams) and ANOVA for bioavailability metrics (Cmax, AUC). Ensure blinding in placebo-controlled trials to mitigate bias, as outlined in Supplemental Statistical Analysis Plans (SAP) for clinical trials .
Q. How can WHO-DD coding conventions improve reproducibility in Prosidol-related pharmacovigilance studies?
- Methodological Answer : Map adverse event reports to WHO-DD’s DRNs and MedDRA® terms for standardized causality assessment. For example, link Prosidol’s DRN to specific adverse reactions (e.g., hypotension) using VigiFlow’s hierarchical coding system. Regularly update dictionaries to capture new salt forms or combination products .
Methodological Frameworks for Addressing Research Gaps
Applying FINER Criteria to Evaluate Prosidol’s Antidepressant-Like Effects (F = 0.602)
- Feasibility : Prioritize ex vivo models (e.g., serotonin transporter binding in rat brain slices) over large-scale clinical trials initially.
- Novelty : Compare Prosidol’s Imipramin-like activity against SSRIs using electrophysiological recordings .
- Relevance : Align with WHO-DD’s therapeutic categories for mood disorders to streamline regulatory reporting .
Best Practices for Literature Reviews on Prosidol’s Multitarget Pharmacodynamics
- Strategy : Use SPIDER (Sample: preclinical models; Phenomenon of Interest: multitarget effects; Design: comparative studies; Evaluation: F-values; Research type: mixed-methods) to filter studies. Exclude non-peer-reviewed sources and prioritize meta-analyses indexed in PubMed/MEDLINE .
Tables for Reference
Key Considerations for Researchers
- Ethical Compliance : Adhere to Declaration of Helsinki principles when designing human trials, particularly for Prosidol’s anesthetic applications .
- Data Transparency : Share raw F-value datasets in repositories like Zenodo with access controls to protect IP .
- Terminology Rigor : Avoid conflating WHO-DD’s “Preferred Name” with trade names; use Seq1/Seq2 codes for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
